Compound Description: This compound is specifically excluded from a patent describing a series of novel N-(1-methyl-2-phenylethyl)benzamide derivatives. The patent focuses on compounds with potential biological activity, though specific details regarding this compound's activity are not provided. []
Relevance: This compound shares the core N-(1-methyl-2-phenylethyl)benzamide structure with 3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide. Both compounds feature a benzamide group connected to a phenylethyl moiety with a methyl substituent on the ethyl chain. The primary differences lie in the substitution patterns on the benzamide ring. While the related compound has 2,4-dichloro substitution and a trifluoromethyl group on the phenylethyl ring, the target compound has 3-chloro and 4-{[1-(methylsulfonyl)-4-piperidinyl]oxy} substituents. []
Compound Description: Similar to the previous compound, this benzamide derivative is also explicitly excluded from the same patent focusing on novel N-(1-methyl-2-phenylethyl)benzamide structures. []
Compound Description: This compound is a novel non-peptide CCR5 antagonist synthesized and characterized in a study exploring potential HIV-1 entry inhibitors. It demonstrated a certain level of biological activity. []
Compound Description: Synthesized and characterized as a novel non-peptide CCR5 antagonist, this compound is structurally similar to the previously mentioned N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)benzamide. []
Compound Description: This N-phenylethyl-benzamide derivative was isolated from Swinglea glutinosa and tested for cytotoxicity against various cancer cell lines. It displayed moderate non-selective cytotoxic activity. []
Relevance: This compound shares the N-phenylethyl-benzamide structural core with 3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide. Both molecules feature a benzamide group connected to a phenylethyl moiety. The key distinction lies in the substitution on the phenylethyl ring: a 4-[(3,7-dimethylocta-2,6-dien-1-yl)oxy] group in the related compound versus a chlorine atom and a piperidinylmethoxy group in the target compound. []
Compound Description: Isolated alongside the previous compound from Swinglea glutinosa, this N-phenylethyl-benzamide derivative also showed moderate non-selective cytotoxic activity in cancer cell line assays. []
Relevance: Structurally, this compound closely resembles the aforementioned N-(2-{4-[(3,7-dimethylocta-2,6-dien-1-yl)oxy]phenyl}ethyl)benzamide and falls within the N-phenylethyl-benzamide class. It shares the core N-phenylethyl-benzamide structure with 3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide. The primary difference lies in the presence of an acetyl group at the 4-position of the dimethyloctadienyloxy substituent on the phenylethyl ring. []
Compound Description: This compound, another novel non-peptide CCR5 antagonist, was synthesized and characterized in a study focused on developing potential HIV-1 entry inhibitors. []
Relevance: Belonging to the N-piperidine benzamide family, this compound shares structural elements with 3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide. Both structures feature a piperidine ring linked to a benzamide group. Distinguishing features of the related compound include an allyl group on the nitrogen, a 4-chlorobenzamide group, and the presence of the 5-bromo-2-((4-chlorobenzyl)oxy)benzyl substituent on the piperidine ring. []
Compound Description: GDC-0449 is a potent and selective Hedgehog (Hh) signaling pathway inhibitor investigated for its absorption, distribution, metabolism, and excretion properties. The research aimed to understand its potential for treating various cancers. []
Compound Description: ¹⁴C-batanopride is a radiolabeled form of batanopride synthesized for metabolic studies. The compound itself is an antiemetic drug, but the paper focuses on its synthesis and characterization rather than its biological activity. []
Compound Description: Venetoclax N-oxide is an oxidative impurity identified during the degradation of venetoclax, a BCL-2 inhibitor used to treat various blood cancers. It was synthesized and characterized to serve as a reference standard in drug manufacturing. []
Relevance: While both Venetoclax N-oxide and 3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide contain a piperazine ring, they belong to different chemical classes and target distinct biological pathways. The complex structure of Venetoclax N-oxide, incorporating pyrrolopyridinyl, tetrahydropyranyl, biphenyl, and other groups, significantly differentiates it from the simpler structure of the target compound. []
Compound Description: VHA is another oxidative impurity formed during venetoclax degradation, identified and characterized alongside Venetoclax N-oxide. Like VNO, its synthesis and characterization aimed to establish a reference standard for venetoclax production. []
Compound Description: This N-piperidine benzamide derivative is a novel non-peptide CCR5 antagonist synthesized and characterized in the context of developing HIV-1 entry inhibitors. []
(2-Methyl-5-(methylsulfonyl)benzoyl)guanidine
Compound Description: This benzoylguanidine derivative is a potent and selective inhibitor of the Na+/H+ exchanger (NHE), specifically the NHE-1 subtype. It was developed for potential use in treating acute myocardial infarction due to its cardioprotective effects. []
Relevance: While both this compound and 3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide contain a methylsulfonyl group on the benzamide ring, they belong to distinct chemical classes - benzoylguanidines and benzamides, respectively. This reflects their different biological activities and target pathways. []
Compound Description: Lapatinib is an inhibitor of ErbB2 and ErbB1 tyrosine kinases used in the treatment of breast cancer. Studies have focused on understanding the development of acquired resistance to this drug. []
Relevance: Although both Lapatinib and 3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide possess a methylsulfonyl group, their structures are significantly different. Lapatinib incorporates a quinazoline core and multiple other complex substituents, making it structurally and functionally distinct from the target compound. []
Compound Description: GSK923295 is the first potent and selective inhibitor of centromere-associated protein E (CENP-E), identified as a potential anti-mitotic cancer chemotherapeutic agent. []
Relevance: While both GSK923295 and 3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide belong to the benzamide class, they have distinct structures and target different biological processes. GSK923295 features a complex multi-ring structure, incorporating imidazopyridine and other groups, which significantly differentiates it from the target compound. []
5-Chloro-2-(5-chloro-thiophene-2-sulfonylamino-N-(4-(morpholine-4-sulfonyl)-phenyl)-benzamide Sodium Salt (HMR 1766)
Compound Description: HMR 1766 is a haem-independent soluble guanylyl cyclase (sGC) activator studied for its ability to protect sGC from degradation. This research focuses on understanding the mechanisms of NO signaling impairment in endothelial dysfunction. []
Relevance: While both HMR 1766 and 3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide contain a benzamide moiety, their structures and biological targets are quite different. HMR 1766 features a morpholine ring, a thiophene ring, and a sulfonamide group, while the target compound incorporates a piperidine ring and a methylsulfonyl group. These structural distinctions reflect their different modes of action and therapeutic applications. []
Compound Description: This compound is another N-piperidine benzamide derivative synthesized and characterized for its potential as a CCR5 antagonist in studies aiming to develop HIV-1 entry inhibitors. It exhibited a specific inhibitory concentration (IC50) of (5.35 ± 0.3) nmol/L. []
Compound Description: M30 is a nitro reduction metabolite of venetoclax, a BCL-2 inhibitor. It was identified as a significant component in the metabolism and disposition of venetoclax in humans. []
Relevance: Although both M30 and 3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide share a piperazine ring in their structures, their chemical classes and biological targets differ significantly. M30 features a complex multi-ring system, including pyrrolopyridinyl, tetrahydropyranyl, and biphenyl groups, contrasting with the simpler structure of the target compound. []
Compound Description: M27 is another significant metabolite of venetoclax identified in human metabolism studies. It is primarily formed by the cytochrome P450 isoform 3A4 (CYP3A4). []
Relevance: Like M30, M27 also shares a piperazine ring with 3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide but differs greatly in its overall structure and biological activity. The complex multi-ring structure of M27, incorporating benzoxazine, pyrrolopyridinyl, and tetrahydropyranyl groups, places it in a distinct chemical class from the target compound. []
Compound Description: R93274 is a selective 5-HT2AR antagonist used to study the roles of different 5-HT2 receptor subtypes in the tryptamine-induced 5-HT syndrome in rats. It significantly inhibited specific behavioral components of this syndrome. []
Relevance: Although both R93274 and 3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide belong to the benzamide class and contain a piperidine ring, their structures differ substantially. R93274 features a p-fluorophenylpropyl substituent on the piperidine nitrogen and a 4-amino-5-iodo-2-methoxy substitution pattern on the benzamide ring, distinguishing it from the target compound. []
Compound Description: Compound 24 is a synthesized carboxamide derivative identified as a potent and selective serotonergic 5-HT4 receptor agonist. It displayed high affinity for the 5-HT4 receptor (Ki = 9.6 nM) and a significant agonistic effect (ED50 = 7.0 nM). []
Compound Description: Cisapride is a gastrokinetic drug that stimulates gastrointestinal motor activity. Studies have involved its synthesis in various labeled forms for metabolic research. []
Compound Description: This compound is a selective Bcl-2 inhibitor investigated for its potential in treating systemic lupus erythematosus, lupus nephritis, and Sjogren's syndrome. []
Relevance: This compound, though belonging to the benzamide class like 3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide, possesses a significantly different structure. It features a complex multi-ring system, incorporating pyridinyl, tetrahydropyranyl, cyclohexenyl, piperazinyl, and indazolyl groups, contrasting with the simpler structure of the target compound. This structural complexity reflects its different biological target and therapeutic application. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.